罗汉果甜苷IV

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

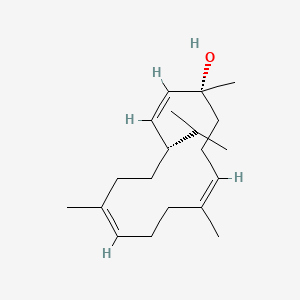

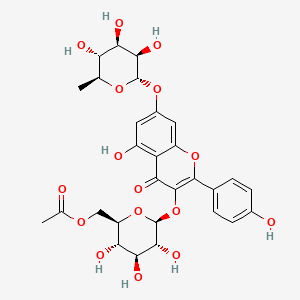

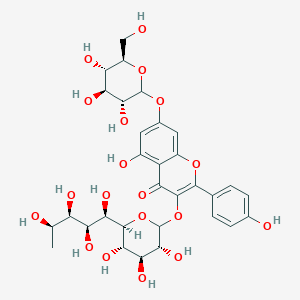

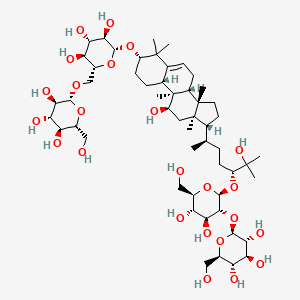

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, also known as (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, is a useful research compound. Its molecular formula is C54H92O24 and its molecular weight is 1125.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

罗汉果甜苷I 和罗汉果甜苷IV 的生产

This compound 用于生产罗汉果甜苷I,一种具有甜味的化合物。 生产过程涉及在连续生物反应器中使用固定化酶 {svg_1}. β-葡萄糖苷酶的固定化过程表现出最佳的相对活性,戊二醛(GA)浓度为 1.5%,载体活化时间为 1 小时,结合酶时间为 12 小时 {svg_2}.

甜味罗汉果甜苷的积累

This compound 在罗汉果果实中甜味罗汉果甜苷的积累中起着重要作用 {svg_3}. 控制温度和相关的催化条件可以激活 UGT94-289-3 并促进甜味罗汉果甜苷的积累 {svg_4}.

果实品质的改善

果实的成熟后熟过程可以催化苦味罗汉果甜苷 IIE 和 III 的糖基化,形成含有四到六个葡萄糖单元的甜味罗汉果甜苷 {svg_5}. 这一过程提高了罗汉果果实的品质 {svg_6}.

植物的代谢工程

This compound 参与植物的代谢工程。 在烟草和拟南芥中已经构建了罗汉果甜苷生物合成途径 {svg_7}.

生化分析

Biochemical Properties

Mogroside IV, like other mogrosides, consists of a mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The structure of Mogroside IV allows it to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown that β-glucosidase can be used to produce Mogroside IV .

Cellular Effects

Mogroside IV has been shown to exert numerous functions at the cellular level, including antioxidation, anti-inflammatory, and blood glucose modulation effects . These effects are likely due to its interactions with various cellular signaling pathways, gene expression mechanisms, and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of Mogroside IV is complex and involves interactions with various biomolecules. For example, it can bind to enzymes such as β-glucosidase, influencing their activity . This can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mogroside IV can change over time. For instance, the use of a continuous bioreactor with immobilized enzymes has been shown to control the production of Mogroside IV . This suggests that Mogroside IV is stable and does not degrade significantly over time .

Metabolic Pathways

Mogroside IV is involved in various metabolic pathways. For instance, it is produced through the action of β-glucosidase on certain substrates . This suggests that Mogroside IV could interact with other enzymes and cofactors in these pathways .

属性

CAS 编号 |

89590-95-4 |

|---|---|

分子式 |

C54H92O24 |

分子量 |

1125.3 g/mol |

IUPAC 名称 |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10S,11R,13R,14S,17R)-17-[(5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22?,23-,25+,26-,27+,28-,29-,30-,31-,32+,33-,34-,35+,36-,37-,38+,39-,40+,41+,42-,43-,44+,45-,46-,47+,48-,49+,52+,53-,54+/m1/s1 |

InChI 键 |

WRPAFPPCKSYACJ-ZBYJYCAASA-N |

手性 SMILES |

CC(CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@@H]4CC=C6[C@@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)O)C)C |

SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |

规范 SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |

同义词 |

Mogroside IV E |

产品来源 |

United States |

Q1: What are the potential anti-cancer mechanisms of Mogroside IVe?

A1: Studies suggest that Mogroside IVe exerts anti-cancer effects through multiple mechanisms. In both colorectal and throat cancer models, Mogroside IVe demonstrated dose-dependent inhibition of cancer cell proliferation. [] This effect was linked to the upregulation of the tumor suppressor protein p53 and the downregulation of matrix metallopeptidase 9 (MMP-9) and phosphorylated extracellular signal-regulated kinases (ERK)1/2. [] Additionally, in a mouse model of liver fibrosis, Mogroside IVe was shown to attenuate the condition and inhibit hepatic stellate cell (HSC) activation by downregulating TLR4-mediated pathways. []

Q2: Is there any evidence of Mogroside IVe impacting blood glucose levels?

A2: Yes, research indicates that Mogroside IVe, along with other triterpene glycosides from Siraitia grosvenorii, can inhibit rat intestinal maltase. [] This inhibition leads to a suppressed rise in blood glucose levels after the oral administration of maltose in rats. [] Mogroside V exhibited the strongest inhibitory effect among the tested compounds. []

Q3: How does the sweetness of Siamenoside I, another compound found in Siraitia grosvenorii, compare to other cucurbitane glycosides?

A3: Siamenoside I stands out as the sweetest compound among the identified cucurbitane glycosides from Siraitia grosvenorii. [] Its sweetness, relative to sucrose, is estimated to be 563 times greater. []

Q4: Can Mogroside IVe protect against oxidative stress?

A4: Research suggests that Mogroside IVe possesses antioxidant properties. A study demonstrated that both a Siraitia grosvenorii extract and purified 11-Oxo-Mogroside V effectively inhibited both copper-mediated and human umbilical vein endothelial cell (HUVEC)-mediated LDL oxidation in a dose-dependent manner. [] This antioxidant activity suggests a potential role in reducing the atherogenic potential of LDL. []

Q5: What is the impact of different drying methods on the content of Mogroside IVe and other mogrol glycosides in Siraitia grosvenorii fruit?

A5: Studies comparing vacuum drying to traditional drying methods revealed that vacuum drying resulted in a significantly higher yield of Mogroside IVe and other mogrol glycosides in Siraitia grosvenorii fruit. [] This finding suggests that vacuum drying is a more suitable processing method for preserving these bioactive compounds. []

Q6: What is the chemical structure of Mogroside IVe?

A6: While a specific molecular formula and weight for Mogroside IVe weren't provided in the provided abstracts, it is classified as a cucurbitane triterpene glycoside. [, ] Its structure is characterized by a cucurbitane skeleton with attached glucose moieties. Further research is needed to elucidate the complete structural characterization of Mogroside IVe, including spectroscopic data.

Q7: How does the maturity stage of Siraitia grosvenorii fruit affect the content of Mogroside IVe and other mogrosides?

A7: The content of Mogroside IVe and other mogrosides in Siraitia grosvenorii fruit changes dynamically during fruit maturation. [] Mogroside IIe dominates at the early stage, converting to Mogroside III between 15 to 45 days post-pollination. [] Subsequently, rapid glycosylation leads to a predominance of Mogroside V after 60 days. [] Highly glycosylated mogrosides, including Mogroside V and Siamenoside I, accumulate and stabilize from 75 to 90 days, contributing to a desirable taste profile. [] This suggests that harvesting after 75 days might be optimal for maximizing the yield of these specific compounds. []

Q8: What analytical techniques are commonly used to quantify Mogroside IVe in Siraitia grosvenorii fruit and its extracts?

A8: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely employed for analyzing Mogroside IVe and other mogrosides in Siraitia grosvenorii. [, ] Researchers often utilize ultraviolet (UV) detection at a wavelength of 203 nm or 210 nm. [, ] Additionally, more sophisticated methods like HPLC coupled with triple quadrupole mass spectrometry (LC-MS/MS) and HPLC/ESI/MS2 offer enhanced sensitivity and selectivity for both qualitative and quantitative analysis. [, ]

Q9: Are there specific challenges related to the extraction and purification of Mogroside IVe from Siraitia grosvenorii?

A9: While the provided abstracts do not elaborate on specific challenges related to Mogroside IVe extraction and purification, one study highlights the presence of agrochemicals in Siraitia grosvenorii extracts. [] This contamination necessitates the development of efficient purification methods to selectively remove agrochemicals while maximizing the yield of desired mogrosides, including Mogroside IVe. [] The study suggests using activated carbon with specific properties for this purpose. []

Q10: What are the potential applications of Mogroside IVe in the pharmaceutical and cosmetic industries?

A10: The research highlights the potential of Mogroside IVe and other Siraitia grosvenorii extracts for various applications:

- Anti-wrinkle agent: Mogroside IVe is suggested as a potential ingredient in cosmetic and pharmaceutical formulations for preventing and treating skin aging, including wrinkles and fine lines. []

- Sweetener: Siraitia grosvenorii extracts, rich in mogrosides like Mogroside IVe and Siamenoside I, are recognized as natural sweeteners due to their high sweetness intensity. [] These extracts can be incorporated into various food and beverage products as a healthier alternative to sugar. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。